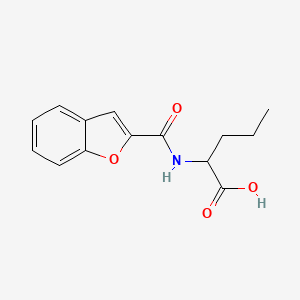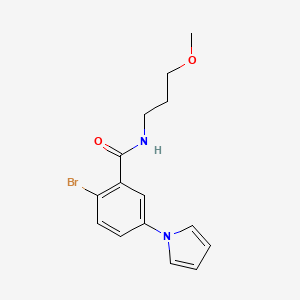![molecular formula C25H28N4O3 B11159613 N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)propyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11159613.png)
N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)propyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)propyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound featuring an indole moiety. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)propyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide typically involves the reaction between tryptamine and a suitable carboxylic acid derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)propyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)propyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)propyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, cell cycle regulation, and signal transduction . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)propyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide is unique due to its specific structural features, such as the presence of both methoxy and methyl groups on the indole ring. These modifications can significantly influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .
Properties
Molecular Formula |
C25H28N4O3 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[1-[2-(1H-indol-3-yl)ethylamino]-1-oxobutan-2-yl]-5-methoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C25H28N4O3/c1-4-20(24(30)26-12-11-16-15-27-21-8-6-5-7-19(16)21)28-25(31)23-14-17-13-18(32-3)9-10-22(17)29(23)2/h5-10,13-15,20,27H,4,11-12H2,1-3H3,(H,26,30)(H,28,31) |
InChI Key |
UMPVEOOKOJMKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NCCC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=C(N3C)C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,8-trimethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B11159530.png)
![2-{[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}benzamide](/img/structure/B11159538.png)
![{[2-(Tert-butylcarbamoyl)phenyl]amino}(oxo)acetic acid](/img/structure/B11159558.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11159569.png)



![N-(4-bromo-2-fluorophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11159592.png)
![7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-phenyl-2H-chromen-2-one](/img/structure/B11159593.png)
![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-{[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]amino}-2-oxoethyl)acetamide](/img/structure/B11159600.png)
![3-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11159610.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11159615.png)
![1-butyl-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11159619.png)
![6-isopropyl-N-(2-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11159624.png)
